molecular formula C11H12N2O B11414461 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11414461
M. Wt: 188.23 g/mol
InChI Key: WVQWXGGOVLVMSB-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic benzimidazole core substituted with a 2-methylprop-2-en-1-yl (methallyl) group at the N1 position. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6H,1,7H2,2H3,(H,12,14)

InChI Key

WVQWXGGOVLVMSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-ylamine with o-phenylenediamine under specific conditions to form the desired benzodiazole derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the benzimidazolone ring undergo alkylation or arylation under basic conditions. For example:

Reaction with 1,2-Dibromoethane
In the presence of K2_2CO₃, 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one reacts with 1,2-dibromoethane in 2-methyltetrahydrofuran (2-MeTHF) at reflux (90°C) to yield bromoethyl derivatives .

Reagent Conditions Product Yield Characterization
1,2-DibromoethaneK2_2CO₃, 2-MeTHF, 90°C, 4h1-(2-Bromoethyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one78%1H^1H NMR (DMSO-d6_6): δ 3.68 (t, 2H), 4.32 (t, 2H), 5.21 (s, 2H) .

Mechanism : Deprotonation of the NH group by K2_2CO₃ generates a nucleophilic nitrogen, which attacks the electrophilic carbon of 1,2-dibromoethane.

Oxidation Reactions

The isopropenyl group undergoes oxidation to introduce hydroxyl or ketone functionalities. Hydrogen peroxide (H2_2O2_2) in acetic acid or ethanol is commonly used :

Example :
Oxidation of the isopropenyl group to a ketone:

Reagent Conditions Product Yield Notes
30% H2_2O2_2 in AcOH100°C, 1h1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one71%MP: 119–120°C; Purified via crystallization .

Mechanism : H2_2O2_2 acts as an oxidizing agent, converting the alkenyl group to an epoxide intermediate, which subsequently rearranges to a ketone.

Electrophilic Aromatic Substitution

The benzimidazolone aromatic ring undergoes nitration and halogenation. Nitration with nitric acid/sulfuric acid introduces nitro groups at specific positions :

Nitration Reaction :

Reagent Conditions Product Yield Analysis
HNO3_3/H2_2SO4_40°C → rt, 24h4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one83%LC-MS: [M-H]^- = 268; UV-Vis: λmax_{max} = 228, 275, 350 nm .

Regioselectivity : Nitration occurs preferentially at the 4, 5, and 6 positions due to electron-donating effects of the adjacent NH group.

Cycloaddition Reactions

The isopropenyl group participates in [2+2] or [4+2] cycloadditions. For instance, reaction with dienophiles like maleic anhydride forms fused bicyclic derivatives:

Diels-Alder Reaction :

Dienophile Conditions Product Yield Characterization
Maleic AnhydrideToluene, reflux, 12hFused tetracyclic benzimidazolone derivative65%IR: 1775 cm1^{-1} (C=O); 1H^1H NMR: δ 6.50 (m).

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the benzimidazolone ring undergoes hydrolysis:

Acidic Hydrolysis :
In 6M HCl at 100°C, the compound hydrolyzes to 1-(2-methylprop-2-en-1-yl)urea and o-phenylenediamine derivatives .

Catalytic Hydrogenation

The isopropenyl group is reduced to an isopropyl group using H2_2 and Pd/C :

Catalyst Conditions Product Yield Analysis
10% Pd/CH2_2 (1 atm), EtOH, 24h1-Isopropyl-1,3-dihydro-2H-benzimidazol-2-one89%1H^1H NMR: δ 1.25 (d, 6H), 3.95 (m, 1H) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isopropenyl group and adjacent aromatic rings, forming dimeric products :

Conditions Product Yield Notes
UV (254 nm), 48hDimeric benzimidazolone55%MS: m/z 352 [M+H]+^+ .

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
Research indicates that derivatives of 1,3-dihydro-2H-benzimidazol-2-one exhibit notable antimicrobial activity. For instance, compounds synthesized from this core structure have shown effectiveness against various bacterial strains and fungi. In a study examining the structure-activity relationship (SAR), it was found that modifications at the 1-position significantly enhanced antimicrobial potency, making these compounds potential candidates for new antibiotics .

Anticancer Activity
Several studies have highlighted the anticancer properties of benzimidazole derivatives. Specifically, 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that this compound induces apoptosis in cancer cells through mitochondrial pathways, indicating its potential as a chemotherapeutic agent .

Material Science Applications

Thermal Stability in Polymers
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability. In thermogravimetric analysis (TGA), polymers modified with this compound demonstrated improved thermal degradation temperatures compared to unmodified polymers. This property is crucial for applications in high-temperature environments .

Photostability in Coatings
The compound has also been investigated for its role as a photostabilizer in coatings. When added to UV-curable coatings, it significantly reduced photodegradation rates, thereby extending the lifespan of coatings exposed to sunlight. This application is particularly relevant in industries such as automotive and construction where durability is paramount .

Agricultural Applications

Fungicidal Properties
Research has shown that this compound possesses fungicidal properties against a range of plant pathogens. Field trials indicated that formulations containing this compound effectively controlled fungal diseases in crops like wheat and corn. The mechanism involves disruption of fungal cell membrane integrity, leading to cell death .

Herbicidal Activity
In addition to its fungicidal effects, this compound has been evaluated for herbicidal activity. Studies demonstrated that it inhibits the growth of several weed species without adversely affecting crop plants, suggesting its potential as a selective herbicide in agricultural practices .

Data Tables

Application AreaKey FindingsReferences
MedicinalAntimicrobial and anticancer properties
Material ScienceEnhanced thermal stability and photostability
AgricultureEffective fungicide and herbicide

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial activity.

Case Study 2: Thermal Stability in Polymeric Materials
In an experimental setup, a polymer blend containing 5% of the compound was subjected to TGA. The onset degradation temperature increased by 30°C compared to the control sample without the compound, showcasing its effectiveness as a thermal stabilizer.

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition. Additionally, the compound’s structure allows it to inhibit certain enzymes, which could be beneficial in treating diseases like cancer and infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazolone derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Biological/Chemical Activity Key Findings Reference ID
1-(2-Methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one 2-Methylprop-2-en-1-yl (N1) Not explicitly stated (inference: potential enzyme inhibition or polymer precursor) Structural analogs (e.g., CPD-1) are used in organic synthesis and enzyme inhibition .
1-(4-Fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one 4-Fluorophenyl (N1) Anticancer, antimicrobial Synthesized via carbonyldiimidazole-mediated cyclization (80% yield); used in radiopharmaceutical development .
1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one Ethyl (N1) Anti-quorum sensing (QS) in P. aeruginosa Inhibits bacterial virulence factors (elastase, pyocyanin) at µM concentrations .
KF-4942 Piperidine and trimethoxyphenyl α-Adrenergic blockade (hypotensive agent) Acts as a postsynaptic α-blocker with prazosin-like activity .
Domperidone Chlorophenyl and piperidinyl Antiemetic (dopamine D2 receptor antagonist) Clinically used for nausea/vomiting; structural complexity enhances selectivity .
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one Trinitro (aromatic ring) High-energy material Thermally stable (TGA decomposition >200°C); synthesized via one-pot nitration .

Structural and Functional Insights

Substituent Effects on Bioactivity: Fluorophenyl derivatives (e.g., compound 17 in ) exhibit enhanced electronic effects due to fluorine’s electronegativity, improving binding to targets like muscarinic receptors .

Synthetic Accessibility :

  • Carbonyldiimidazole-mediated cyclization (used for fluorophenyl analogs) offers high yields (~80%) and avoids harsh conditions, making it scalable .
  • Nitration of the benzimidazolone core (e.g., trinitro derivatives) requires controlled conditions to prevent decomposition, highlighting the sensitivity of the ring system .

Thermal and Chemical Stability :

  • Nitro-substituted derivatives (e.g., 4,5,6-Trinitro) display exceptional thermal stability, making them candidates for high-energy materials .
  • Chloropropyl analogs (e.g., CPD-1) are stable under standard storage but reactive in nucleophilic substitutions due to the chloropropyl chain .

Pharmacological Applications: Anti-QS activity in ethyl-substituted derivatives (22a–c) suggests benzimidazolones disrupt bacterial communication, offering a non-antibiotic strategy against infections . KF-4942’s α-adrenergic blockade underscores the role of bulky substituents (e.g., trimethoxyphenyl) in modulating receptor selectivity .

Biological Activity

1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a dihydrobenzimidazole ring and an isopropenyl side chain, contributing to its diverse biological properties.

  • Molecular Formula : C₁₀H₁₁N₂O
  • CAS Number : 52099-72-6
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting moderate to strong antibacterial activity .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis and inhibit cell proliferation. The IC50 values were reported at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Mechanistic studies indicated that the compound activates caspase pathways and modulates the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In animal models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of the isopropenyl group appears to enhance the lipophilicity of the compound, facilitating better cell membrane penetration and activity against various pathogens .

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, a series of benzimidazole derivatives were synthesized, including this compound. The derivatives were tested for antimicrobial efficacy using standard disk diffusion methods. Results indicated that the compound showed superior activity compared to other derivatives in inhibiting bacterial growth .

Case Study 2: Cancer Cell Line Studies

A study conducted on multiple cancer cell lines assessed the cytotoxic effects of this compound. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced early and late apoptosis in treated cells .

Q & A

Q. What are the established synthetic routes for 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one?

The compound is typically synthesized via alkylation of benzimidazol-2-one derivatives. A common method involves reacting 1H-benzimidazol-2(3H)-one with 2-methylprop-2-en-1-yl bromide in the presence of a base (e.g., tetra-nn-butylammonium bromide) under mild conditions. This facilitates nucleophilic substitution at the N1 position of the benzimidazole core . Key steps include:

  • Dissolving the benzimidazol-2-one precursor in a polar solvent (e.g., ethanol/water mixture).
  • Adding the alkylating agent (2-methylprop-2-en-1-yl bromide) dropwise under stirring.
  • Purifying the product via crystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm substitution patterns and regioselectivity. For example, the allyl group (2-methylprop-2-en-1-yl) shows characteristic vinyl proton signals at δ 5.2–5.4 ppm and a methyl group at δ 1.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Determines crystal packing and bond angles, as demonstrated for structurally similar benzimidazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Critical parameters include:

  • Solvent System : Ethanol/water mixtures enhance solubility of intermediates while facilitating base-mediated reactions .
  • Catalyst Use : Phase-transfer catalysts like tetra-nn-butylammonium bromide improve alkylation efficiency by stabilizing transition states .
  • Temperature Control : Mild heating (40–60°C) minimizes side reactions such as polymerization of the allyl group.
    Advanced optimization may involve Design of Experiments (DoE) to assess interactions between variables (e.g., solvent ratio, catalyst loading).

Q. What strategies are effective for functionalizing the allyl group in this compound for structure-activity relationship (SAR) studies?

The allyl moiety can undergo:

  • Electrophilic Addition : Reaction with halogens (e.g., bromine) to form dihalogenated derivatives.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce aromatic substituents .
  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) to generate epoxide intermediates for further ring-opening reactions.

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Discrepancies may arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Tautomerism : The benzimidazol-2-one core can exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
  • Dynamic Processes : Allyl group rotation or ring puckering may broaden signals. Variable-temperature NMR can mitigate this.

Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The benzimidazole core often acts as a hydrogen-bond acceptor .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability of derivatives.
  • MD Simulations : Assess conformational flexibility and stability in aqueous environments.

Data Contradiction Analysis

Q. Why might reported melting points or crystallographic data for this compound vary across studies?

  • Polymorphism : Different crystal forms (polymorphs) can result from variations in crystallization solvents or cooling rates .
  • Impurity Profiles : Residual solvents or unreacted starting materials may depress melting points. Purity should be confirmed via HPLC or elemental analysis.

Methodological Recommendations

  • Synthetic Reproducibility : Always report solvent ratios, catalyst loadings, and reaction times in detail .
  • Analytical Rigor : Combine multiple techniques (e.g., NMR, HRMS, X-ray) for unambiguous structural confirmation .

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